MOUSE GM-CSF
Description
Properties
CAS No. |
83869-56-1 |
|---|---|
Synonyms |
RMGM-CSF; RMLFN-ALPHARMM-CSF; RMM-CSF; RECOMBINANT MOUSE GM-CSF; REC GM-CSF (MURINE); REC GRANULOCYTE-MACROPHAGE-COLONY STIMULATING FACTOR (MURINE); MOUSE M-CSF; MOUSE GRANULOCYTE MACROPHAGE-COLONY STIMULATING FACTOR |
Origin of Product |
United States |
Preparation Methods
Bacterial Expression in Escherichia coli
Recombinant this compound is predominantly produced in E. coli due to its cost-effectiveness and high yield. The gene encoding this compound, isolated from the EL-4 cell line, is cloned into plasmid vectors under inducible promoters such as the T7 or lac operon. Post-induction, the protein accumulates in inclusion bodies, requiring denaturation and refolding to achieve biological activity. Chaotropic agents like urea or guanidine hydrochloride are used to solubilize inclusion bodies, followed by refolding via dialysis or dilution. This method yields approximately 10% of total cellular protein as GM-CSF, with a molecular mass of 14.1 kDa confirmed by SDS-PAGE.
Mammalian Cell Expression
While less common, mammalian systems (e.g., CHO cells) are employed for post-translational modifications. However, this compound lacks glycosylation sites, making bacterial systems equally effective for producing functional protein.
Purification and Refining Techniques
Initial Extraction and Denaturation
Following bacterial lysis, inclusion bodies are isolated via centrifugation. Solubilization in 6 M urea or 8 M guanidine HCl is followed by refolding in redox-shuffling buffers containing reduced and oxidized glutathione. Gel filtration chromatography (e.g., Sephadex G-25) removes denaturants and facilitates correct disulfide bond formation.
Chromatographic Purification
Ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC) are critical for polishing. IEC using DEAE or SP resins separates GM-CSF based on charge, while SEC (e.g., Superdex 75) ensures monodispersity and removes aggregates. Miltenyi Biotec reports >97% purity post-chromatography, validated by SDS-PAGE and absorbance at 280 nm.
Table 1: Purification Summary of Recombinant this compound
| Step | Purity (%) | Yield (mg/L) | Endotoxin (EU/µg) |
|---|---|---|---|
| Inclusion Body Extract | 10–20 | 50–100 | >1.0 |
| Refolding | 50–60 | 30–60 | 0.5–1.0 |
| Ion-Exchange | 80–90 | 20–40 | 0.1–0.5 |
| Gel Filtration | >95 | 10–20 | ≤0.1 |
| Data synthesized from |
Formulation and Stabilization
Lyophilized Formulations
Lyophilization enhances long-term stability. Miltenyi Biotec’s protocol reconstitutes lyophilized GM-CSF in sterile water to 0.1–1.0 mg/mL, followed by dilution in 0.1% bovine serum albumin (BSA) to prevent adsorption. Trehalose and mannitol serve as stabilizers, reducing aggregation during freeze-drying.
Liquid Formulations
BD Biosciences supplies GM-CSF as a frozen liquid containing 0.5–10 mg/mL BSA in phosphate-buffered saline (PBS). For in vitro assays, carrier proteins (0.5–1 mg/mL) are critical to prevent surface adsorption and activity loss.
| Formulation | Temperature | Shelf Life | Activity Retention (%) |
|---|---|---|---|
| Lyophilized | –80°C | 24 months | ≥95 |
| Liquid (with BSA) | –80°C | 12 months | ≥90 |
| Liquid (no BSA) | 4°C | 7 days | ≤50 |
| Data from |
Quality Control and Bioactivity Assessment
Purity and Endotoxin Testing
SDS-PAGE under reducing conditions confirms purity (>95%), while endotoxin levels are quantified using the Limulus Amebocyte Lysate (LAL) assay, with commercial preparations reporting ≤0.1 EU/µg.
Biological Activity Assays
The gold standard for bioactivity is the FDC-P1 cell proliferation assay. Recombinant GM-CSF exhibits a half-maximal effective concentration (ED50) of ≤0.1 ng/mL, equivalent to ≥1×10⁷ U/mg. Neutralization assays using anti-GM-CSF antibodies validate functional integrity.
Quantification via ELISA
R&D Systems’ Quantikine ELISA employs a sandwich immunoassay with a sensitivity of 1.8 pg/mL. The kit uses a polyclonal capture antibody and enzyme-linked detection, calibrated against recombinant E. coli-derived GM-CSF. Cross-reactivity testing confirms specificity, with no interference from related cytokines (e.g., IL-3, G-CSF).
Table 3: Performance Metrics of this compound ELISA
| Parameter | Value |
|---|---|
| Sensitivity (MDD) | 1.8 pg/mL |
| Dynamic Range | 7.8–500 pg/mL |
| Intra-Assay CV | <10% |
| Inter-Assay CV | <12% |
| Cross-Reactivity | None with 50 ng/mL cytokines |
| Data from |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Receptor Binding and Activation
Mouse GM-CSF binds to a heterodimeric receptor composed of:
-
GM-CSF-specific α-chain (GMRα/CD116) : Mediates ligand specificity and initial binding .
-
Common β-chain (CD131) : Shared with IL-3 and IL-5 receptors, essential for signal transduction .
Key Findings:
-
Binding Affinity : this compound exhibits species specificity, with no cross-reactivity to human receptors .
-
Receptor Expression : Highest surface expression observed on monocytes, granulocytes, and tissue macrophages .
-
Ligand-Receptor Complex Stability : Requires glycosylation of GM-CSF for optimal binding and activity .
Metabolic Pathways Regulated by GM-CSF
GM-CSF drives metabolic reprogramming in macrophages to support proliferation and inflammatory functions:
Table 1: Metabolic Pathways Modulated by GM-CSF
-
Mechanistic Insight : GM-CSF deficiency (Csf2rb⁻/⁻) reduces mitochondrial mass, ATP production, and glycolytic flux in macrophages, impairing proliferation .
Signaling Pathways and Transcriptional Regulation
GM-CSF activates downstream pathways through JAK2/STAT5 and MAPK cascades:
Table 2: Signaling Molecules and Transcriptional Targets
-
Critical Transcriptional Regulators :
Structural and Biochemical Characteristics
-
Amino Acid Sequence : 124 residues with a four-α-helix bundle core .
-
Post-Translational Modifications : Glycosylation at Asn-27 and Asn-37 enhances stability and receptor binding .
Table 3: Structural Features of this compound
| Property | Detail | Citations |
|---|---|---|
| Isoelectric Point | ~5.0 | |
| Disulfide Bonds | Two (Cys-54–Cys-96, Cys-88–Cys-121) | |
| Receptor Binding Sites | Helix A (residues 15–28) and Helix C (residues 80–94) |
Functional Interactions in Immune Cells
GM-CSF modulates myeloid cell dynamics through:
-
Monocytes/Macrophages :
-
Dendritic Cells (DCs) :
-
Neutrophils :
Pathological Implications
Scientific Research Applications
Cancer Immunotherapy
Mouse GM-CSF has been extensively studied for its role in cancer immunotherapy. It can enhance the efficacy of vaccines by promoting dendritic cell maturation and activation.
Case Study: Colorectal Cancer
- A study demonstrated that tumors expressing GM-CSF exhibited both immune-dependent and independent antitumor effects. Mice with tumors engineered to secrete GM-CSF showed improved survival rates compared to control groups, suggesting a potential therapeutic strategy for colorectal cancer .
| Study | Tumor Type | Outcome | Reference |
|---|---|---|---|
| Immune-dependent effects | Colorectal | Improved survival with GM-CSF expression | |
| Immune-independent effects | Colorectal | Tumors did not develop in immunocompetent mice |
Infectious Disease Models
This compound has shown promise in enhancing antiviral responses.
Case Study: Viral Infections
- In a study involving mice infected with a respiratory virus, GM-CSF treatment significantly reduced viral titers in the lungs and improved survival rates compared to saline-treated controls. The treatment increased anti-viral antibody levels and reduced mortality risk by approximately 67% .
| Study | Infection Type | Outcome | Reference |
|---|---|---|---|
| Antiviral response | Respiratory virus | Reduced viral load; improved survival |
Hematopoietic Stem Cell Research
This compound plays a vital role in hematopoietic stem cell research, particularly in understanding the mechanisms of blood cell development.
Case Study: Stem Cell Reconstitution
- Research utilizing GM-CSF-deficient mice revealed insights into the essential roles of this cytokine in maintaining pulmonary homeostasis and combating infections . Studies indicated that GM-CSF is crucial for effective myeloid cell reconstitution following hematopoietic stem cell transplantation.
| Study | Focus Area | Findings | Reference |
|---|---|---|---|
| Stem cell transplantation | Myeloid reconstitution | Essential for effective recovery post-transplantation |
Mechanistic Insights
The mechanism of action for this compound involves binding to its receptor complex composed of the GM-CSF receptor alpha chain and a common beta chain shared with other interleukins. This interaction triggers signaling pathways that promote cell proliferation and activation.
Mechanism of Action
Mouse GM-CSF exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers receptor oligomerization and activation of intracellular signaling pathways, including the JAK-STAT, PI3K-Akt, and MAPK pathways . These pathways lead to the transcription of genes involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mouse GM-CSF vs. Mouse M-CSF (Macrophage Colony-Stimulating Factor)
Functional Contrast: Unlike M-CSF, GM-CSF drives dendritic cell development and enhances pro-inflammatory cytokine production (e.g., IL-12). M-CSF preferentially supports anti-inflammatory macrophage phenotypes .
This compound vs. Human GM-CSF
Key Insight : Human GM-CSF (sargramostim) has demonstrated cognitive improvement in Alzheimer’s clinical trials, while this compound shows analogous neuroprotective effects in Down syndrome models .
This compound vs. IL-3 (Interleukin-3)
| Parameter | This compound | Mouse IL-3 |
|---|---|---|
| Target Lineages | Myeloid cells (granulocytes, macrophages) | Multi-lineage (myeloid, erythroid, megakaryocytic) |
| Receptor β-Chain | Common β-chain (CD131) | Shared with GM-CSF and IL-5 receptors |
| Functional Role | Pro-inflammatory, dendritic cell activation | Hematopoietic stem cell maintenance |
| Synergy | Synergizes with IL-4 for BMDC generation | Cooperates with stem cell factor (SCF) |
Research Findings and Clinical Implications
- Neuroprotection : this compound treatment in Alzheimer’s models (Dp16 mice) reduces amyloid-beta plaques and improves cognition, mirroring human GM-CSF’s efficacy in clinical trials .
- Autoimmunity : GM-CSF production in mice is linked to pathogenic TH17 cells, whereas human GM-CSF is regulated by TH1 cells and STAT5 signaling, highlighting species-specific therapeutic targets .
- Cancer Immunotherapy: GM-CSF enhances dendritic cell vaccines by promoting antigen presentation, contrasting with M-CSF’s role in tumor-promoting macrophages .
Data Tables
Table 1: Key Commercial Kits for this compound Detection
| Kit Type | Product Name | Sensitivity | Cross-Reactivity | Reference |
|---|---|---|---|---|
| ELISA | QuantiCyto® this compound | 15 pg/mL | None with G-CSF, IL-3/4/5 | |
| AlphaLISA | AlphaLISA GM-CSF (mouse) | 2.3 pg/mL | Specific to this compound |
Table 2: Recombinant Proteins for Research
| Cytokine | Vendor | Purity | Applications | Reference |
|---|---|---|---|---|
| Recombinant this compound | BioLegend | >98% | BMDC differentiation | |
| Recombinant Mouse M-CSF | STEMCELL Tech | >95% | Macrophage culture |
Q & A
Basic: What experimental models are most suitable for studying the immunomodulatory effects of mouse GM-CSF?
This compound is widely used in cancer immunotherapy and myeloid cell differentiation studies. The B16 melanoma model is a standard system for evaluating GM-CSF’s role in anti-tumor immunity, where irradiated tumor cells expressing GM-CSF induce CD4+/CD8+-dependent immunity . For dendritic cell generation, bone marrow cultures supplemented with GM-CSF are optimal, but require careful removal of granulocytes during early culture stages to ensure dendritic cell purity .
Methodological Tip:
- Use irradiated GM-CSF-expressing tumor cells at a vaccine dose of 1–5 × 10⁶ cells per mouse for reproducible immune activation .
- Validate dendritic cell yields via flow cytometry (CD11c⁺/MHC II⁺) and functional assays like mixed leukocyte reactions .
Basic: How do I validate the specificity of anti-mouse GM-CSF antibodies in different assay formats?
Anti-mouse GM-CSF antibodies must be tested for cross-reactivity and neutralization efficiency. For example:
- Western Blot: Use recombinant murine GM-CSF (e.g., 4101-10) as a positive control at 0.5–4 μg/ml .
- ELISA: Optimize antibody concentrations (2–3 μg/ml) with blocking buffers (e.g., 5% BSA) to reduce non-specific binding .
- Neutralization: Pre-incubate GM-CSF (5–10 μg/ml) with antibodies for 1 hour before adding to cell cultures; confirm loss of bioactivity via proliferation assays .
Advanced: How to resolve contradictory data on GM-CSF’s role in macrophage recruitment during preterm birth studies?
In mouse models of LPS-induced preterm labor, GM-CSF antibody treatment reduced preterm birth rates (25% vs. 66.7% in controls) but did not alter cervical macrophage counts . This suggests GM-CSF’s effects may involve alternative pathways (e.g., cytokine crosstalk or stromal remodeling).
Data Analysis Strategy:
- Perform multiplex cytokine profiling (e.g., IL-6, TNF-α) to identify compensatory mechanisms.
- Use immunohistochemistry to assess non-macrophage immune cell infiltration (e.g., neutrophils) in cervical tissues .
Advanced: What are the critical controls for ensuring reproducibility in GM-CSF-driven dendritic cell differentiation?
Key controls include:
- Negative Controls: Cultures without GM-CSF supplementation to confirm cytokine dependency.
- Strain-Specific Validation: Test bone marrow from C57BL/6 vs. BALB/c mice, as strain differences affect dendritic cell yield .
- Batch Testing: Validate each GM-CSF batch via dose-response curves (1–20 ng/ml) to ensure consistent differentiation .
Basic: How to optimize GM-CSF concentrations for in vitro assays without inducing unintended cell differentiation?
Titrate GM-CSF between 1–20 ng/ml depending on the cell type:
- Bone Marrow Cultures: 10–20 ng/ml for dendritic cell differentiation .
- Tumor Cell Lines (e.g., B16): Lower doses (1–5 ng/ml) to avoid over-activation of immunosuppressive myeloid cells .
Troubleshooting:
- Monitor cell viability with trypan blue exclusion; excessive GM-CSF (>50 ng/ml) can induce apoptosis in sensitive lines.
Advanced: Why do some tumor models fail to show GM-CSF efficacy despite robust preclinical data?
In non-melanoma models (e.g., Lewis lung carcinoma), irradiated tumor cells alone may suffice for immunity, masking GM-CSF’s additive effects. Adjust challenge doses (e.g., reduce tumor cell inoculum by 50%) to unmask GM-CSF’s contribution .
Experimental Design:
- Use syngeneic tumor models with low baseline immunogenicity.
- Combine GM-CSF with checkpoint inhibitors (e.g., anti-PD-1) to amplify T-cell responses .
Basic: What are the ethical considerations for using GM-CSF in animal studies?
Follow institutional guidelines for:
- Humane Endpoints: Monitor tumor volume (<1.5 cm³) and weight loss (>20%) .
- Antibody Administration: Limit repeated injections (e.g., anti-GM-CSF) to prevent anaphylaxis; use isotype controls .
Advanced: How to address variability in GM-CSF expression across cell lines or primary cultures?
- Quantitative PCR: Normalize GM-CSF mRNA to housekeeping genes (e.g., Gapdh) .
- ELISA: Use species-matched standards (e.g., recombinant this compound) and account for matrix effects in serum-containing media .
Basic: How to ensure data integrity when publishing GM-CSF-related findings?
- Raw Data Archiving: Share flow cytometry FCS files and Western blot uncropped images via platforms like OSF .
- Reproducibility Checks: Include detailed methods for irradiation protocols (e.g., 50 Gy for tumor cells) and cytokine storage (−80°C in aliquots) .
Advanced: What computational tools can help analyze GM-CSF signaling networks in bulk or single-cell RNA-seq data?
- Pathway Analysis: Use DAVID or Reactome for enrichment of myeloid differentiation pathways.
- Single-Cell Clustering: Apply Seurat to identify GM-CSF-responsive subpopulations (e.g., Csf2ra⁺ monocytes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
